N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride
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Overview
Description
®-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a carbazole core, a dimethylamino group, and a fluorobenzamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions.
Attachment of the Fluorobenzamide Moiety: This is usually done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions can occur at the amide bond or the aromatic rings.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, ®-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbazole core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Amiodarone Related Compound H: A compound with a similar amine structure, used in pharmaceutical applications.
Uniqueness
What sets ®-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride apart is its combination of a carbazole core, a dimethylamino group, and a fluorobenzamide moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H23ClFN3O |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide;hydrochloride |
InChI |
InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H |
InChI Key |
OKUHLSYESBLBCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
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